![molecular formula C13H15BrO4 B2987694 (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid CAS No. 340216-10-6](/img/structure/B2987694.png)
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid, also known as BRDPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid promotes the expression of genes that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on cancer cells. However, one limitation is the potential for off-target effects on other cellular processes.
Future Directions
Future research on (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could investigate the safety and efficacy of (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid in animal models and clinical trials. Finally, research could explore the potential for (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid to be used in combination with other anti-cancer agents to enhance its therapeutic effects.
Synthesis Methods
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid can be synthesized using a multi-step process that involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with malonic acid in the presence of piperidine. The resulting product is then treated with bromine to form the final product, (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid.
Scientific Research Applications
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has been studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-11-8-9(5-6-12(15)16)7-10(14)13(11)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIGNJHZDHJQK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.